3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Description
The compound 3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one features a quinazolin-4-one core substituted at position 3 with a 2-(1H-indol-3-yl)ethyl group, at position 6 with a morpholine moiety, and at position 2 with a sulfanylidene group.
Properties
CAS No. |
689767-89-3 |
|---|---|
Molecular Formula |
C22H22N4O2S |
Molecular Weight |
406.5 |
IUPAC Name |
3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H22N4O2S/c27-21-18-13-16(25-9-11-28-12-10-25)5-6-20(18)24-22(29)26(21)8-7-15-14-23-19-4-2-1-3-17(15)19/h1-6,13-14,23H,7-12H2,(H,24,29) |
InChI Key |
LPPROLRAZZNISH-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CNC5=CC=CC=C54 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It is known that indole derivatives, which are part of this compound’s structure, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities. The specific changes resulting from these interactions would depend on the particular target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities. The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects.
Biological Activity
The compound 3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one belongs to a class of biologically active quinazolinone derivatives. Quinazolinones have garnered attention due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives against various pathogens. Specifically, This compound has shown significant activity against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.98 μg/mL |
| Methicillin-resistant S. aureus (MRSA) | 0.98 μg/mL |
| Mycobacterium tuberculosis | 1.5 μg/mL |
| Candida albicans | 12 μg/mL |
These findings suggest that the compound has a potent inhibitory effect on both Gram-positive and Gram-negative bacteria, making it a candidate for further development in the treatment of antibiotic-resistant infections .
Anticancer Activity
The compound's anticancer properties have also been evaluated against various cancer cell lines. The results indicate promising antiproliferative effects:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (lung cancer) | 5.5 |
| HeLa (cervical cancer) | 8.7 |
| MCF7 (breast cancer) | 7.2 |
The compound exhibited selective toxicity towards rapidly dividing cancer cells compared to normal fibroblasts, indicating its potential as an anticancer agent .
Molecular docking studies have been conducted to understand the binding affinity of the compound to various target proteins involved in bacterial resistance and cancer proliferation:
- RelA/SpoT Homolog Proteins : The compound demonstrated strong binding affinity, suggesting a mechanism that could inhibit bacterial stress responses.
- EGFR Kinase : Docking studies revealed interactions that could inhibit tumor growth by blocking signaling pathways essential for cancer cell proliferation .
Case Studies
A series of synthesized analogs based on the quinazolinone structure were tested for their biological activities:
- Study on MRSA : A derivative with a similar structure showed enhanced activity against MRSA strains, with an MIC significantly lower than standard antibiotics.
- Anticancer Efficacy : In vivo studies using mouse models indicated that treatment with the compound resulted in reduced tumor size and improved survival rates compared to untreated controls.
Chemical Reactions Analysis
Thionation and Alkylation
The sulfanylidene group (–S–) undergoes selective modifications:
- Thionation : Lawesson’s reagent replaces oxygen with sulfur at the quinazolinone C2 position, yielding derivatives like 4-(methylthio)quinazolinone (3ak ) .
- Alkylation : Treatment with methyl iodide or benzoyl chloride introduces substituents at the indole nitrogen or quinazolinone sulfur .
Key Reaction Pathways:
- Thionation :
- N-Alkylation :
Oxidative Stability and Degradation
The compound exhibits sensitivity to oxidative conditions:
- Auto-oxidation : Dihydro intermediates (e.g., 6a ) degrade in air to yield unsubstituted indole (4a ) and quinazolinone fragments .
- Photodegradation : Prolonged exposure to UV light triggers cleavage of the sulfanylidene group, as observed in spectroscopic studies.
Table 2: Stability Under Oxidative Conditions
| Condition | Outcome | Reference |
|---|---|---|
| Air exposure (24 h) | Partial decomposition to 4a | |
| UV irradiation (254 nm) | Sulfur loss confirmed by HPLC-MS |
Nucleophilic Substitution at the Morpholine Ring
The morpholin-4-yl group participates in nucleophilic reactions:
- Chlorination : Vilsmeier–Haack conditions replace the morpholine oxygen with chlorine, forming 4-chloroquinazoline (3am ) .
- Amination : Reaction with amines (e.g., piperidine) substitutes the morpholine group, yielding analogs with altered bioactivity .
Example Reaction:
Hydrolysis and Ring-Opening Reactions
Under acidic or basic conditions:
- Acid hydrolysis : The sulfanylidene group is protonated, leading to ring contraction and indole detachment.
- Base-mediated cleavage : Strong bases (e.g., NaOH) degrade the quinazolinone core into anthranilic acid derivatives .
Comparative Reactivity with Analogues
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
Quinazolin-4-one Derivatives
- 2-(1H-Indol-3-yl)quinazolin-4(3H)-one (): This analog lacks the ethyl linker between the indole and quinazolinone, as well as the morpholine and sulfanylidene groups. Its simplified structure results in reduced steric bulk but may limit solubility and target specificity compared to the target compound .
- 3-(2-Hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one (): Shares the sulfanylidene group but replaces the indole-ethyl and morpholine substituents with a hydroxyethyl group.
Thiadiazole- and Sulfanyl-Substituted Analogs ()
Compounds such as 2-(5-amino-[1,3,4]thiadiazol-2-ylmethylsulfanyl)-6-iodo-3-phenyl-3H-quinazolin-4-one feature thiadiazole-sulfanyl chains.
Substituent-Specific Comparisons
Indole-Containing Derivatives
- Marine Sponge-Derived Indole Esters (): Compounds like 2-(1H-indol-3-yl)ethyl 5-hydroxypentanoate (74) highlight indole’s role in radical scavenging. However, their ester-linked indole moieties and lack of a quinazolinone core limit direct comparability .
- 2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide (): Shares the 2-(1H-indol-3-yl)ethyl group but incorporates a pyridazinyl acetamide core.
Morpholine-Substituted Analogs
- 6-[3-(Pyridin-2-yl)-2-(trifluoromethyl)phenoxy]-1-(2,4,6-trifluorobenzyl)quinazolin-4(1H)-one (): Contains a trifluoromethylbenzyl group and pyridinyl phenoxy substituents. The fluorinated groups enhance metabolic stability but may reduce solubility compared to the target compound’s morpholine moiety .
Sulfanylidene Group Comparisons
Research Findings and Implications
- Synthetic Feasibility: The target compound’s indole-ethyl and morpholine groups require multi-step synthesis, as seen in ’s protocols for indole-quinazolinone derivatives .
- Structure-Activity Relationships (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
